
(Hex-1-yn-1-yl)(diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Hex-1-yn-1-yl)(diphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to a hex-1-yn-1-yl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-yn-1-yl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with hex-1-yne under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the diphenylphosphine, making it more nucleophilic. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(Hex-1-yn-1-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The hex-1-yn-1-yl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds with different functional groups.
Scientific Research Applications
(Hex-1-yn-1-yl)(diphenyl)phosphane has several applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Hex-1-yn-1-yl)(diphenyl)phosphane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another organophosphorus compound with three phenyl groups.
Hexylphosphine: A similar compound with a hexyl group instead of a hex-1-yn-1-yl group.
Uniqueness
(Hex-1-yn-1-yl)(diphenyl)phosphane is unique due to the presence of the hex-1-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other phosphine compounds. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
685527-56-4 |
|---|---|
Molecular Formula |
C18H19P |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
hex-1-ynyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H19P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4H2,1H3 |
InChI Key |
SVDKUDWYQQFRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
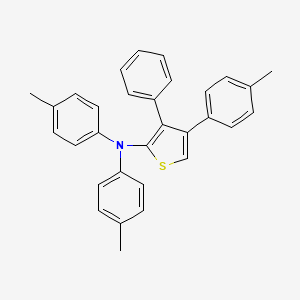
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
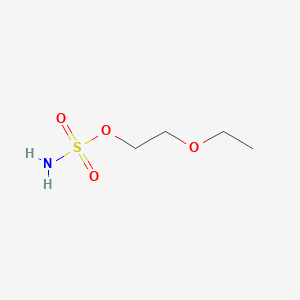
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
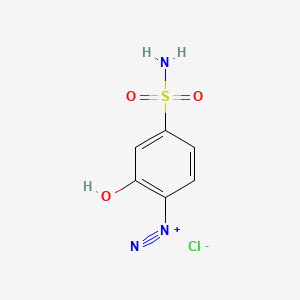
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)

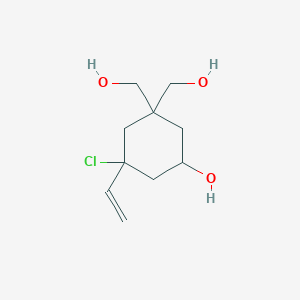
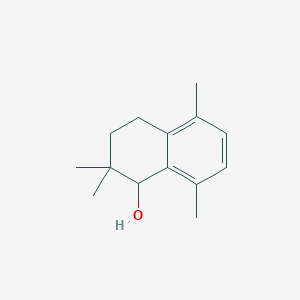
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

